Computed Lipophilicity (XLogP3-AA) Differentiates 2,6-Diamino-5-methylnicotinaldehyde from Des-methyl and Mono-amino Analogs
The computed partition coefficient XLogP3‑AA for 2,6‑diamino‑5‑methylnicotinaldehyde is 0.5 [1], reflecting balanced hydrophilicity imparted by the two amino groups and moderate lipophilicity from the 5‑methyl substituent. In contrast, 2,6‑diaminonicotinaldehyde (lacking the 5‑methyl) is predicted to be more hydrophilic (XLogP3‑AA approximately −0.1), while 2‑amino‑5‑methylnicotinaldehyde (single amino group) is expectedly more lipophilic (XLogP3‑AA approximately 1.0) [2]. This 0.6‑log‑unit shift relative to the des‑methyl analog and 0.5‑unit shift versus the mono‑amino analog directly impacts predicted membrane permeability and solubility parameters used in early‑stage drug candidate triage.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.5 |
| Comparator Or Baseline | 2,6‑Diaminonicotinaldehyde XLogP3‑AA ≈ −0.1; 2‑Amino‑5‑methylnicotinaldehyde XLogP3‑AA ≈ 1.0 |
| Quantified Difference | ΔXLogP = 0.6 (vs. des‑methyl); ΔXLogP = 0.5 (vs. mono‑amino) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity differences of 0.5–0.6 log units are sufficient to alter passive membrane permeability and solubility by factors of 2–4×, directly impacting compound prioritization in medicinal chemistry campaigns.
- [1] PubChem. (2026). Compound Summary for CID 12377396: 2,6-Diamino-5-methylnicotinaldehyde. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12377396 View Source
- [2] PubChem. (2026). XLogP3-AA values for 2,6-diaminonicotinaldehyde (CID 20985506) and 2-amino-5-methylnicotinaldehyde (CID 135558150). Values are class-level estimates based on the XLogP3 3.0 algorithm; experimentally measured logP/logD data were not located in the accessed sources. View Source
